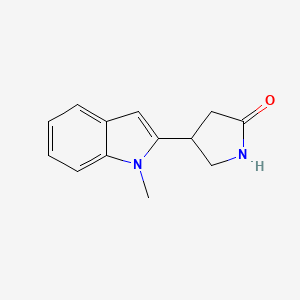

4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one is a heterocyclic compound that combines an indole moiety with a pyrrolidinone ring Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available indole and pyrrolidinone derivatives.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common at the indole ring, facilitated by its electron-rich nature. Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Conversion to the corresponding alcohol.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Indole derivatives can act as ligands in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitors of enzymes like monoamine oxidase.

Receptor Binding: Interaction with serotonin receptors due to the indole structure.

Medicine

Anticancer Agents: Indole derivatives have shown promise in anticancer research.

Antimicrobial Agents: Exhibits antimicrobial properties against various pathogens.

Industry

Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active sites of proteins, while the pyrrolidinone ring may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

1-Methylindole: Lacks the pyrrolidinone ring but shares the indole core.

Pyrrolidin-2-one: The core structure without the indole moiety.

Uniqueness

4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one is unique due to the combination of the indole and pyrrolidinone rings, which may confer distinct biological activities and chemical reactivity compared to its individual components or other indole derivatives.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific and industrial fields.

Biological Activity

4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, while also highlighting relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring fused with an indole moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing significant inhibition of cell proliferation.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of indole derivatives, this compound was found to have a GI50 value comparable to established chemotherapeutic agents like doxorubicin. The compound exhibited selective cytotoxicity towards A-549 (lung cancer) and Panc-1 (pancreatic cancer) cell lines with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A-549 | 1.05 | Comparable to Doxorubicin |

| Panc-1 | 0.95 | More potent than Doxorubicin |

Antibacterial Activity

This compound has also shown promising antibacterial activity, particularly against multidrug-resistant Gram-negative bacteria.

Research Findings

In vitro studies demonstrated that this compound effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against strains such as Escherichia coli and Acinetobacter baumannii.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.5 |

| A. baumannii | 8 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies, indicating its ability to modulate inflammatory pathways.

In Vitro Studies

In one study, the compound significantly inhibited the release of pro-inflammatory cytokines IL-6 and IL-8 in human bronchial epithelial cells stimulated with lipopolysaccharides (LPS). At a concentration of 5 µM, it achieved inhibition rates of approximately 62% for IL-6 and 72% for IL-8 .

| Cytokine | Inhibition Rate (%) |

|---|---|

| IL-6 | 62 |

| IL-8 | 72 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the indole moiety enhances its interaction with biological targets, while modifications at the pyrrolidinone ring can further optimize activity .

Properties

CAS No. |

88221-19-6 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(1-methylindol-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C13H14N2O/c1-15-11-5-3-2-4-9(11)6-12(15)10-7-13(16)14-8-10/h2-6,10H,7-8H2,1H3,(H,14,16) |

InChI Key |

ZYMHABHYTKNEIO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3CC(=O)NC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.